2-Acetamido-N-(prop-2-ynyl)acetamide
Description
2-Acetamido-N-(prop-2-ynyl)acetamide is a bifunctional acetamide derivative featuring a propargylamine (prop-2-ynyl) group and two acetamido moieties. This compound is synthesized via alkylation or coupling reactions involving propargyl bromide and acetamide precursors . Its structure combines the reactivity of the terminal alkyne (prop-2-ynyl group) with the hydrogen-bonding capacity of acetamide, making it valuable in medicinal chemistry for drug design and bioorthogonal labeling .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-acetamido-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-4-8-7(11)5-9-6(2)10/h1H,4-5H2,2H3,(H,8,11)(H,9,10) |
InChI Key |
RFSTYKWPHFYYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Lipophilicity (ClogP) and solubility are critical for bioavailability:
Notes:
Key Trends :
- Fluorinated benzyl analogs show enhanced anticonvulsant activity due to improved blood-brain barrier penetration .
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